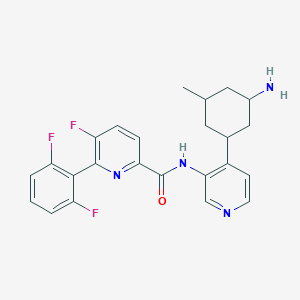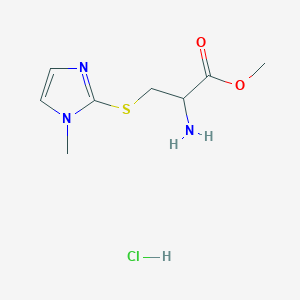
methyl S-(1-methyl-1H-imidazol-2-yl)cysteinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the sulfanyl and amino groups. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidation of imidazolines.
Marckwald synthesis: This method uses alpha-halo ketones and ammonia.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial settings .
化学反応の分析
Types of Reactions
Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole-containing compounds .
特性
分子式 |
C8H14ClN3O2S |
|---|---|
分子量 |
251.73 g/mol |
IUPAC名 |
methyl 2-amino-3-(1-methylimidazol-2-yl)sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-11-4-3-10-8(11)14-5-6(9)7(12)13-2;/h3-4,6H,5,9H2,1-2H3;1H |
InChIキー |
AWQWXCCWXWWZCW-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SCC(C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



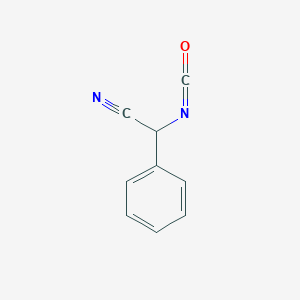
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
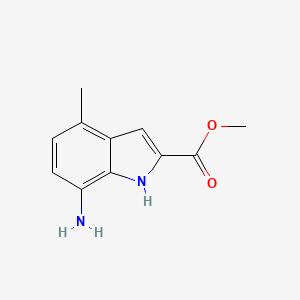

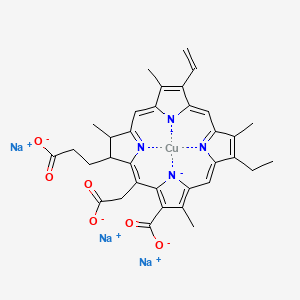
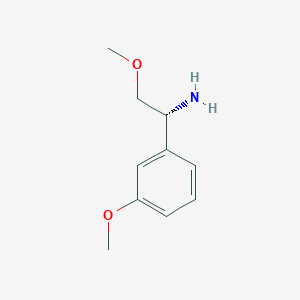

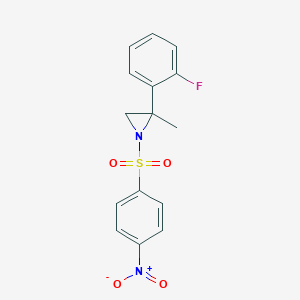
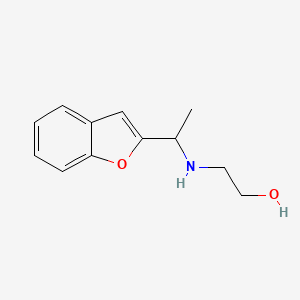
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
